molecular formula C15H17ClN2O2 B2562722 2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide CAS No. 1396806-26-0

2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide

Cat. No.: B2562722
CAS No.: 1396806-26-0
M. Wt: 292.76
InChI Key: WDBJHYITIPCFAZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclopropyl group, and a pyrrolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chlorophenyl acetamide: This step involves the reaction of 2-chlorobenzoyl chloride with acetamide in the presence of a base such as triethylamine.

    Pyrrolidinone formation: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, often using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It may be used in the study of biological processes and interactions, particularly those involving its structural analogs.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Receptor binding: The compound may bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.

    Enzyme inhibition: It may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Signal transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide analogs: Compounds with similar structures but different substituents or functional groups.

    Other pyrrolidinone derivatives: Compounds containing the pyrrolidinone moiety with varying side chains and functional groups.

    Cyclopropyl-containing compounds: Molecules featuring the cyclopropyl group, which imparts unique chemical and biological properties.

Uniqueness

This compound stands out due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its unique properties make it a valuable compound for research and development in various scientific and industrial fields.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-13-4-2-1-3-10(13)7-14(19)17-11-8-15(20)18(9-11)12-5-6-12/h1-4,11-12H,5-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBJHYITIPCFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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